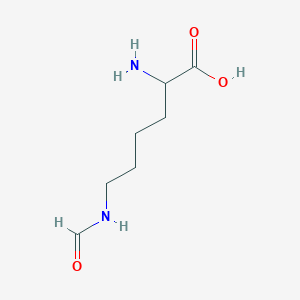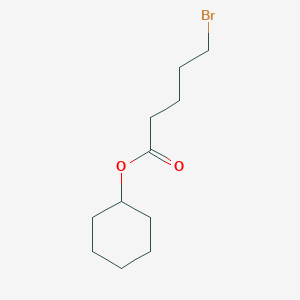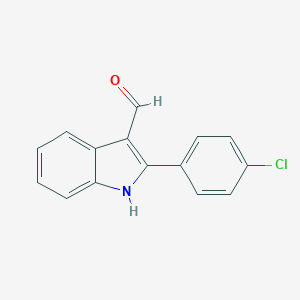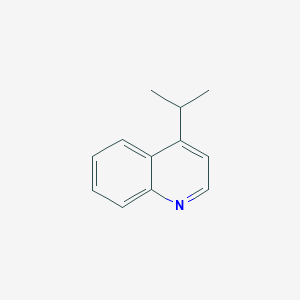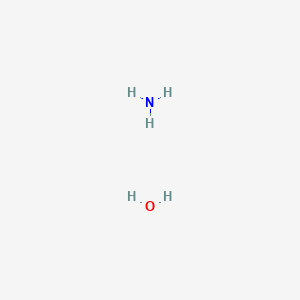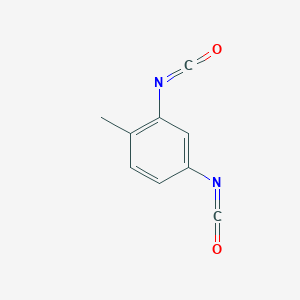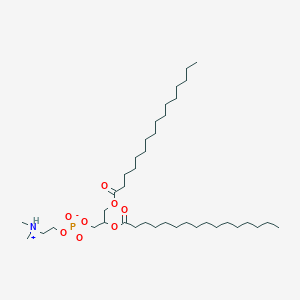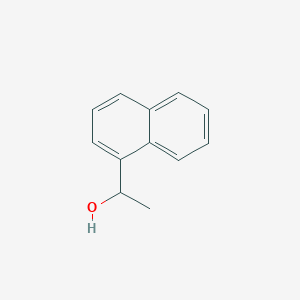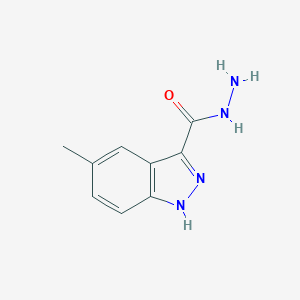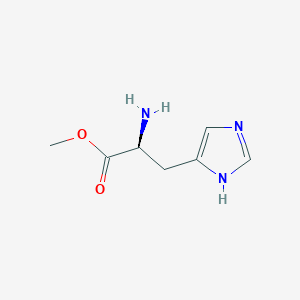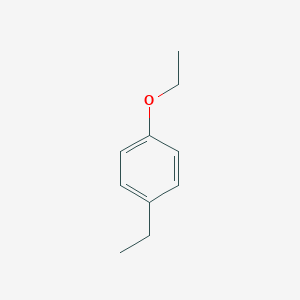![molecular formula C8H12O B073685 1-Ethenyl-7-oxabicyclo[4.1.0]heptane CAS No. 1331-32-4](/img/structure/B73685.png)
1-Ethenyl-7-oxabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-7-oxabicyclo[4.1.0]heptane, commonly known as norbornene, is a bicyclic organic compound that has been widely studied in the field of organic chemistry. Norbornene is a versatile compound that finds applications in a variety of fields, including polymer chemistry, material science, and drug discovery. In
Mecanismo De Acción
The mechanism of action of norbornene depends on the specific application. In polymer chemistry, norbornene undergoes ring-opening metathesis polymerization (ROMP) to form high-performance polymers. In material science, norbornene is used as a building block for the synthesis of functional materials such as dendrimers and molecular cages. In drug discovery, norbornene is used as a scaffold for the synthesis of bioactive compounds such as enzyme inhibitors and anticancer agents.
Efectos Bioquímicos Y Fisiológicos
Norbornene has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, the biochemical and physiological effects of norbornene depend on the specific application. In polymer chemistry, the properties of the resulting polymer depend on the specific monomer used. In drug discovery, the bioactivity of the synthesized compound depends on the specific functional groups attached to the norbornene scaffold.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Norbornene has several advantages for use in laboratory experiments, including its versatility, low toxicity, and ease of synthesis. However, there are also some limitations to the use of norbornene, including its sensitivity to air and moisture, which can affect its reactivity.
Direcciones Futuras
There are several future directions for the study of norbornene, including the development of new synthetic methods, the synthesis of new functional materials, and the discovery of new bioactive compounds. One area of particular interest is the development of new ROMP catalysts that can be used for the synthesis of high-performance polymers. Another area of interest is the synthesis of new dendrimers and molecular cages for use in material science. Finally, there is potential for the discovery of new bioactive compounds based on the norbornene scaffold.
Métodos De Síntesis
Norbornene can be synthesized through a variety of methods, including the Diels-Alder reaction, the Birch reduction, and the Grignard reaction. The Diels-Alder reaction is the most commonly used method for the synthesis of norbornene, in which a diene and a dienophile react to form a cycloadduct. The Birch reduction involves the reduction of aromatic compounds using sodium or lithium in liquid ammonia, while the Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound.
Aplicaciones Científicas De Investigación
Norbornene finds applications in a variety of fields, including polymer chemistry, material science, and drug discovery. In polymer chemistry, norbornene is used as a monomer for the synthesis of high-performance polymers such as poly(norbornene) and poly(norbornene-co-styrene). In material science, norbornene is used as a building block for the synthesis of functional materials such as dendrimers and molecular cages. In drug discovery, norbornene is used as a scaffold for the synthesis of bioactive compounds such as enzyme inhibitors and anticancer agents.
Propiedades
Número CAS |
1331-32-4 |
|---|---|
Nombre del producto |
1-Ethenyl-7-oxabicyclo[4.1.0]heptane |
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
1-ethenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12O/c1-2-8-6-4-3-5-7(8)9-8/h2,7H,1,3-6H2 |
Clave InChI |
XAYDWGMOPRHLEP-UHFFFAOYSA-N |
SMILES |
C=CC12CCCCC1O2 |
SMILES canónico |
C=CC12CCCCC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



